molecular formula C15H11NO B6367286 6-(Naphthalen-2-yl)pyridin-2-ol CAS No. 139082-43-2

6-(Naphthalen-2-yl)pyridin-2-ol

Cat. No.: B6367286
CAS No.: 139082-43-2
M. Wt: 221.25 g/mol
InChI Key: GMYODUIQLNUXCG-UHFFFAOYSA-N
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Description

6-(Naphthalen-2-yl)pyridin-2-ol is an organic compound that features a pyridine ring substituted with a naphthalene moiety at the 6-position and a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Naphthalen-2-yl)pyridin-2-ol typically involves the reaction of 2-hydroxypyridine with a naphthalene derivative. One common method is the Rhodium(II)-catalyzed synthesis, which uses 2-oxypyridine and diazonaphthoquinone via a 1,6-benzoyl migratory rearrangement . The reaction conditions often include the use of dry solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Naphthalen-2-yl)pyridin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl-pyridine ketones, while reduction can produce naphthyl-pyridine alcohols.

Scientific Research Applications

6-(Naphthalen-2-yl)pyridin-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Naphthalen-2-yl)pyridin-2-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile
  • 2-chloro-6-(Naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile
  • 6-(Naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine

Uniqueness

6-(Naphthalen-2-yl)pyridin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

6-naphthalen-2-yl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-15-7-3-6-14(16-15)13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYODUIQLNUXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=CC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682872
Record name 6-(Naphthalen-2-yl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139082-43-2
Record name 6-(Naphthalen-2-yl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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